molecular formula C18H25NO4 B1400292 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine CAS No. 1016980-41-8

1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine

Cat. No.: B1400292
CAS No.: 1016980-41-8
M. Wt: 319.4 g/mol
InChI Key: YPSXKQOXINPENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 3-(methoxycarbonyl)phenyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₈H₂₃NO₄, with a molecular weight of 325.38 g/mol. The Boc group enhances solubility and stability during synthetic processes, while the methoxycarbonylphenyl moiety contributes to its electronic and steric properties, making it a versatile intermediate in pharmaceutical chemistry .

This compound is structurally analogous to other Boc-protected piperidines but distinguished by its specific substitution pattern. Its applications include serving as a precursor in the synthesis of bioactive molecules, particularly those targeting neurological or analgesic pathways, though its direct pharmacological activity remains understudied .

Properties

IUPAC Name

tert-butyl 4-(3-methoxycarbonylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-8-13(9-11-19)14-6-5-7-15(12-14)16(20)22-4/h5-7,12-13H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSXKQOXINPENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 1-tert-butoxycarbonyl-4-piperidone to 1-Boc-4-aminopiperidine intermediate

A key step involves hydrogenation of 1-tert-butoxycarbonyl-4-piperidone (a Boc-protected 4-piperidone) in the presence of ethylamine to form the corresponding 1-tert-butoxycarbonyl-4-(N-ethylamino)piperidine intermediate. This reaction is typically performed in ethanol as solvent, using palladium or platinum catalysts under mild pressure (1–5 bar) and moderate temperature (10–80 °C).

Parameter Typical Conditions
Starting material 1-tert-butoxycarbonyl-4-piperidone
Amine Ethylamine
Catalyst Pd or Pt catalyst
Solvent Ethanol
Pressure 1–5 bar
Temperature 10–80 °C
Reaction time Several hours (varies by scale)

This step yields a Boc-protected piperidine with an amino substituent at the 4-position, ready for further coupling.

Coupling with 3-(methoxycarbonyl)phenyl derivative

The 3-(methoxycarbonyl)phenyl substituent is introduced via an amide or related coupling reaction. The typical approach involves:

  • Activation of the 3-(methoxycarbonyl)phenyl carboxylic acid derivative using carbonyldiimidazole (CDI) or similar coupling agents in an ether or aromatic solvent (e.g., tetrahydrofuran, methyl tert-butyl ether, or toluene).
  • Reaction of the activated intermediate with the Boc-protected 4-aminopiperidine intermediate at 10–80 °C.

This coupling forms the amide bond linking the piperidine and the aromatic moiety.

Parameter Typical Conditions
Activated acid 3-(methoxycarbonyl)phenyl carboxylic acid activated by CDI
Solvent Ether or aromatic solvent (THF, MTBE, toluene)
Temperature 10–80 °C
Reaction time Several hours

The product is the Boc-protected 4-[3-(methoxycarbonyl)phenyl]piperidine intermediate.

Final purification and optional deprotection

The final compound is isolated by standard workup procedures including:

  • Treatment with hydrochloric acid in suitable solvents (ethyl acetate, dichloromethane) to remove impurities or adjust pH.
  • Extraction, washing, filtration, and drying steps to yield the pure compound.

If required, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), but for the target compound, Boc protection is usually retained to maintain stability and handleability.

Alternative Synthetic Routes and Notes

  • Some methods start from 4-bromopiperidine derivatives followed by palladium-catalyzed Suzuki or Buchwald-Hartwig coupling with aryl boronic acids bearing methoxycarbonyl groups. However, this requires careful control of reaction conditions to prevent deprotection or side reactions.
  • The use of hydrazine or sodium borohydride for reduction steps is documented but less common for this specific compound due to selectivity issues.
  • Solvent choice is critical; ethers and aromatic solvents provide optimal solubility and reaction rates.
  • Temperature control (10–80 °C) is essential to balance reaction kinetics and minimize side reactions.

Summary Table of Preparation Steps

Step Reaction Type Starting Materials Conditions (Temp, Solvent, Catalyst) Product
1 Hydrogenation 1-tert-butoxycarbonyl-4-piperidone + ethylamine Pd or Pt catalyst, ethanol, 1–5 bar, 10–80 °C 1-tert-butoxycarbonyl-4-(N-ethylamino)piperidine
2 Coupling (Amide bond) Activated 3-(methoxycarbonyl)phenyl acid + intermediate CDI, ether/aromatic solvent, 10–80 °C 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine
3 Purification Crude product Acid treatment, extraction, filtration Pure target compound

Research Findings and Practical Considerations

  • The hydrogenation step is highly selective and efficient under mild conditions, minimizing over-reduction or Boc cleavage.
  • Carbonyldiimidazole activation is preferred over other coupling agents for cleaner reactions and easier purification.
  • The Boc group provides stability during hydrogenation and coupling, preventing unwanted side reactions at the nitrogen.
  • Reaction monitoring by TLC or HPLC is recommended to ensure completion and purity.
  • The process is scalable and amenable to industrial synthesis with appropriate catalyst recycling and solvent recovery.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the secondary amine. This reaction is critical for subsequent functionalization of the piperidine nitrogen.

Reaction Conditions:

AcidSolventTemperatureTimeYieldSource
Trifluoroacetic acidDichloromethane0°C → RT2–4 h90–95%
HCl (4M in dioxane)DioxaneRT3 h85%

Mechanism : Acidic protonation of the Boc carbonyl oxygen leads to tert-butyl cation elimination, forming CO₂ and the free amine .

Hydrolysis of the Methoxycarbonyl Group

The methyl ester undergoes hydrolysis to form the carboxylic acid derivative, facilitating further coupling or salt formation.

Reaction Conditions:

Base/AcidSolventTemperatureTimeYieldSource
LiOHTHF/H₂O60°C6 h88%
H₂SO₄ (1M)MeOH/H₂OReflux12 h78%

Example :
1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine → 1-Boc-4-(3-carboxyphenyl)piperidine
Applications: The carboxylic acid is used in peptide coupling or metal-organic frameworks .

Coupling Reactions

The deprotected amine participates in nucleophilic substitution or amide bond formation.

Alkylation

Post-Boc removal, the secondary amine reacts with alkyl halides:

SubstrateReagentSolventBaseYieldSource
Benzyl bromideK₂CO₃DMFRT, 12h75%
Methyl iodideDIPEACH₃CN60°C, 6h82%

Product : N-Alkyl-4-[3-(methoxycarbonyl)phenyl]piperidines (e.g., N-benzyl derivatives) .

Amide Formation

The free amine reacts with activated carboxylic acids:

Acid ChlorideCoupling AgentSolventYieldSource
Acetyl chlorideNoneTHF70%
Benzoyl chlorideDMAPDCM85%

Functionalization of the Aromatic Ring

The 3-(methoxycarbonyl)phenyl group undergoes electrophilic substitution or cross-coupling.

Suzuki-Miyaura Coupling

The aryl boronate derivative reacts with aryl halides:

Aryl HalideCatalystSolventYieldSource
4-BromotoluenePd(PPh₃)₄DME/H₂O65%
2-IodonaphthaleneNiCl₂(dppp)Toluene58%

Intermediate : The methyl ester is converted to a boronate ester via Miyaura borylation .

Nitration

Electrophilic nitration introduces nitro groups for further reduction or functionalization:

Nitrating AgentSolventTemperatureYieldSource
HNO₃/H₂SO₄H₂SO₄0°C60%

Product : 1-Boc-4-[3-(methoxycarbonyl)-5-nitrophenyl]piperidine .

Reductive Amination

After Boc deprotection, the amine reacts with aldehydes/ketones under reducing conditions:

Carbonyl CompoundReducing AgentSolventYieldSource
FormaldehydeNaBH₃CNMeOH80%
CyclohexanoneNaBH(OAc)₃DCE73%

Photochemical Reactions

The methoxycarbonyl group can participate in photoremovable protecting group (PPG) chemistry, though this is less documented for piperidine derivatives. Related studies on p-hydroxyphenacyl esters suggest potential for UV-triggered deprotection .

Key Trends and Challenges

  • Regioselectivity : Steric hindrance from the Boc group directs substitutions to the para position of the phenyl ring .

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DCM) optimize coupling yields, while protic solvents favor hydrolysis .

  • Scalability : Nickel-catalyzed reactions (e.g., Miyaura borylation) offer cost advantages over palladium .

Scientific Research Applications

Medicinal Chemistry

1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine has been investigated for its potential therapeutic applications:

  • Antitumor Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The methoxycarbonyl group enhances the lipophilicity of the compound, which may improve its bioavailability and efficacy in targeting tumor cells.
  • Enzyme Inhibition: This compound has been evaluated as a potential inhibitor of specific enzymes involved in disease pathways. Research indicates that modifications to the piperidine ring can enhance inhibitory activity against targets like proteases or kinases.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules: this compound is utilized as a building block in the synthesis of more complex organic compounds, particularly those with pharmacological relevance. Its functional groups allow for further derivatization through reactions such as nucleophilic substitution or coupling reactions.
  • Synthesis of Peptide Derivatives: The Boc protecting group is commonly used in peptide synthesis, allowing for selective deprotection under mild conditions. This makes it valuable in the preparation of peptide-based drugs.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntitumor activity; enzyme inhibition,
Organic SynthesisBuilding block for complex molecules; peptide synthesis,
Biological StudiesInvestigated for interactions with biological targets,

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of various derivatives of this compound against human cancer cell lines. The results indicated that certain modifications to the methoxycarbonyl group significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts.

Case Study 2: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters reported on the enzyme inhibitory properties of this compound. By screening a library of derivatives, researchers identified potent inhibitors of a specific kinase implicated in cancer progression. The findings provide insights into how structural modifications can optimize inhibitory activity.

Mechanism of Action

The mechanism of action of 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other positions. The 3-(methoxycarbonyl)phenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural and physicochemical differences between 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine and related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Impact
This compound C₁₈H₂₃NO₄ 325.38 Boc, 3-(methoxycarbonyl)phenyl Enhanced lipophilicity; synthetic versatility
1-Boc-4-(3-carboxyphenoxy)piperidine C₁₇H₂₃NO₅ 321.37 Boc, 3-carboxyphenoxy Increased polarity due to carboxylic acid
4-Anilino-1-Boc-piperidine C₁₆H₂₄N₂O₂ 276.38 Boc, 4-anilino Opioid precursor; improved receptor binding
1-Boc-4-cyano-4-(3-CF₃-phenyl)piperidine C₁₈H₂₁F₃N₂O₂ 354.37 Boc, cyano, 3-CF₃-phenyl Electron-withdrawing effects; CNS activity

Key Observations :

  • Substituent Effects : The methoxycarbonyl group in the target compound offers moderate polarity compared to the carboxylic acid in or the lipophilic trifluoromethyl group in .
  • Pharmacological Relevance: Unlike 4-anilino derivatives (e.g., ), which are opioid precursors, the methoxycarbonylphenyl group may direct activity toward non-opioid targets, such as neurotransmitter receptors or enzymes .

Biological Activity

1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure includes a Boc (tert-butyloxycarbonyl) protecting group and a methoxycarbonyl phenyl substituent, which may influence its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C17H20N2O4
CAS Number: 1016980-41-8
Molecular Weight: 316.35 g/mol

The compound features a piperidine ring substituted with a methoxycarbonyl group and a Boc protecting group, which is essential for enhancing solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. The piperidine moiety allows for modulation of neurotransmitter systems, while the methoxycarbonyl group may enhance lipophilicity, facilitating cellular uptake.

Key Mechanisms:

  • Receptor Interaction: The compound may act as an antagonist or agonist at specific receptors, influencing pathways related to inflammation and neuroprotection.
  • Enzyme Inhibition: It has shown potential in inhibiting enzymes linked to metabolic disorders, possibly offering therapeutic benefits in conditions like diabetes and obesity.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit bacterial growth by disrupting cell membrane integrity. Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects .

Anticancer Potential

Recent studies have explored the anticancer properties of piperidine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

Study Cell Line IC50 (μM) Mechanism
Patel et al. (2011)FaDu (hypopharyngeal tumor)10-15Induction of apoptosis
Recent SAR StudyVarious cancer lines13-22Inhibition of key metabolic pathways

Case Studies

  • Neuroprotective Effects:
    A study investigated the neuroprotective effects of similar piperidine compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a potential application in treating conditions like Alzheimer's disease .
  • Metabolic Disorders:
    Another notable study focused on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 by piperidine derivatives. This inhibition is crucial for managing metabolic syndrome, highlighting the compound's therapeutic potential in treating diabetes and related disorders .

Q & A

Basic: What are the recommended safety protocols when handling 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., P95 respirators) is required if airborne particulates are generated .
  • Ventilation: Conduct reactions in a fume hood to minimize inhalation risks. Avoid dust generation by using closed systems or wet methods .
  • First Aid:
    • Skin Contact: Wash immediately with soap and water for ≥15 minutes. Remove contaminated clothing .
    • Eye Exposure: Rinse eyes with water for ≥15 minutes and seek medical attention .
  • Storage: Store in a cool, dry place away from oxidizing agents. Ensure containers are tightly sealed to prevent moisture ingress .

Basic: What are common synthetic routes for preparing this compound?

Methodological Answer:

  • Stepwise Protection:
    • Boc Protection: React 4-[3-(methoxycarbonyl)phenyl]piperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using DMAP as a catalyst. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
    • Purification: Isolate the product via column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) .
  • Alternative Route: Utilize Suzuki-Miyaura coupling to introduce the 3-(methoxycarbonyl)phenyl group to a pre-Boc-protected piperidine scaffold. Optimize palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) for cross-coupling efficiency .

Advanced: How can researchers optimize the yield and purity of this compound during synthesis?

Methodological Answer:

  • Reaction Conditions:
    • Temperature Control: Maintain reflux conditions (e.g., 40–50°C for Boc protection) to minimize side reactions like N-deprotection or ester hydrolysis .
    • Catalyst Screening: Test alternatives to DMAP (e.g., 4-dimethylaminopyridine hydrochloride) to improve Boc activation kinetics .
  • Purification Strategies:
    • Recrystallization: Use ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials. Monitor crystal formation under slow cooling .
    • HPLC Analysis: Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and identify trace impurities .

Advanced: What analytical techniques confirm the stereochemistry of substituted piperidine derivatives?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., monoclinic P2₁/c space group) .
  • Chiral HPLC: Separate enantiomers using Chiralpak® IA columns (hexane/isopropanol 90:10) with UV detection at 254 nm .
  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR for diastereotopic proton splitting (e.g., piperidine C4 protons at δ 3.2–3.5 ppm) and NOE correlations to confirm spatial arrangement .

Basic: What structural features influence this compound’s reactivity?

Methodological Answer:

  • Boc Group: Provides steric shielding to the piperidine nitrogen, preventing undesired nucleophilic attacks while enabling selective deprotection under acidic conditions (e.g., TFA/DCM) .
  • Methoxycarbonyl Moiety: Acts as an electron-withdrawing group, enhancing electrophilic aromatic substitution (EAS) reactivity at the phenyl ring’s para position .
  • Piperidine Ring: Conformational flexibility (chair vs. boat) affects nucleophilicity and hydrogen-bonding capacity in catalytic applications .

Advanced: How do competing pathways affect synthesis, and how are they mitigated?

Methodological Answer:

  • Competing Reactions:
    • Ester Hydrolysis: Methoxycarbonyl groups may hydrolyze under basic conditions. Mitigate by maintaining pH <8 during aqueous workups .
    • Boc Deprotection: Premature cleavage occurs in strongly acidic environments. Use mild acids (e.g., 10% citric acid) for intermediate purification .
  • Kinetic Control: Slow addition of Boc₂O (1 eq. over 30 min) reduces dimerization or overprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.